molecular formula C19H16Cl2N4O3 B11674775 3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674775
M. Wt: 419.3 g/mol
InChI Key: OJHPBDLRJJVRGY-LSHDLFTRSA-N
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Description

3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of dichlorophenyl and ethoxy-hydroxyphenyl groups adds to its chemical versatility and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the pyrazole ring through electrophilic aromatic substitution.

    Formation of the Carbohydrazide Group: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

    Condensation Reaction: The final step is the condensation of the carbohydrazide with an aldehyde or ketone to introduce the ethoxy-hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzamide
  • Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate)

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H16Cl2N4O3

Molecular Weight

419.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N4O3/c1-2-28-18-7-11(3-6-17(18)26)10-22-25-19(27)16-9-15(23-24-16)13-5-4-12(20)8-14(13)21/h3-10,26H,2H2,1H3,(H,23,24)(H,25,27)/b22-10+

InChI Key

OJHPBDLRJJVRGY-LSHDLFTRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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